Acrilonitrilo butadieno estireno

Descripción general

Descripción

3DXTech™ ABS is made in the USA using 100% virgin resin and colorants - precision extruded onto 1kg reels (2.2 lbs.). The filament is then vacuum-sealed with desiccant to protect it from moisture.

CarbonX™ CFR-ABS is a high-performance carbon fiber reinforced ABS filament ideal for anyone that desires a structural component with high modulus, excellent surface quality, light weight, and ease of printing. Made using premium Sabic MG-94 ABS and high modulus carbon fiber.

- 3687 MPa Flexural Modulus (85% improvement over unfilled ABS)

- 3458 MPa Tensile Modulus (77% improvement over unfilled ABS)

iOn™ Nylon/ABS Alloy is an engineering grade material that can be used in demanding applications where PLA and ABS fail due to shortcomings in mechancial; thermal; or chemical performance.

Select iOn™ Nylon/ABS Alloy when you want to create parts that focus on functionality; not just fit and finish.

Manufactured in the USA from virgin resins selected specifically for 3D Printing.

We use state-of-the-art resins; colorants; manufacturing technologies to give you the best possible printing experience.

Product Attributes:

- True Alloy (not a blend); single Tg

- Higher Thermal Resistance vs. ABS

- Superior Impact Strength vs. ABS

- Improved Solvent Resistance vs. ABS

- Low-Gloss Surface

- Excellent Fatigue Resistance

- Lower Friction/Wear

- Paintable Surface

- Excellent Printability

- Chemical Resistance: iOn Nylon/ABS Alloy has improved chemical resistance vs. ABS. This creates wider opportunities for prototyping demanding applications in a number of industries.

Aplicaciones Científicas De Investigación

Impresión 3D

El ABS es ampliamente utilizado en la impresión 3D debido a sus excelentes propiedades mecánicas y su facilidad de procesamiento {svg_1}. Se puede reforzar con diferentes tipos de rellenos de fibra corta como el carbono, el vidrio y el basalto para mejorar sus características mecánicas {svg_2}. El uso de filamento ABS reforzado con fibras cortas puede mejorar significativamente las propiedades mecánicas de los dispositivos impresos en 3D {svg_3}.

Desarrollo de Sensores

El ABS se está utilizando ampliamente como sustrato impreso en 3D para dispositivos de detección Bluetooth {svg_4}. Se ha informado que las muestras de sustrato ABS impresas en 3D se expusieron a dos estímulos diferentes (químico y térmico) durante 10 ciclos / etapas para determinar el efecto en las características de RF para garantizar las capacidades 4D {svg_5}.

Herramientas y Prototipado Rápido

Los productos ABS producidos mediante el modelado por deposición fundida (FDM) tienen un gran potencial para aplicarse a herramientas y otras aplicaciones de prototipado rápido {svg_6}.

Carcasas de Electrodomésticos

El ABS es un plástico de ingeniería duro, resistente y resistente al calor que se utiliza ampliamente en las carcasas de los electrodomésticos {svg_7}.

Fabricación de Equipaje

Debido a su resistencia y resistencia al impacto, el ABS se utiliza comúnmente en la fabricación de equipaje {svg_8}.

Accesorios de Tuberías

El ABS se utiliza en accesorios de tuberías debido a su resistencia y resistencia al calor {svg_9}.

Piezas Interiores de Automóviles

El ABS también se utiliza en las piezas interiores de los automóviles debido a su resistencia, resistencia al calor y excelentes propiedades mecánicas {svg_10}.

Aislamiento Eléctrico

El ABS tiene excelentes propiedades de aislamiento eléctrico, lo que lo hace invaluable en numerosas industrias {svg_11}.

Cada una de estas aplicaciones aprovecha las propiedades únicas del ABS, como su resistencia al impacto, su fácil procesabilidad, su resistencia química y su excelente aislamiento eléctrico {svg_12}. Es un termoplástico extraordinario que ha influido significativamente en el panorama de la ciencia de los materiales {svg_13}.

Mecanismo De Acción

Target of Action

Acrylonitrile-Butadiene-Styrene (ABS) is a thermoplastic polymer . Its primary targets are various applications in industries such as automotive, electronics, and construction . ABS is desirable for manufacturers due to its remarkable physical properties, including good insulating properties, weldability, rigidity, impact resistance, abrasion, and strain resistance .

Mode of Action

ABS is a terpolymer made by polymerizing styrene and acrylonitrile in the presence of polybutadiene . The proportions can vary from 15% to 35% acrylonitrile, 5% to 30% butadiene, and 40% to 60% styrene . The result is a long chain of polybutadiene crisscrossed with shorter chains of poly(styrene-co-acrylonitrile). The nitrile groups from neighboring chains, being polar, attract each other and bind the chains together, making ABS stronger than pure polystyrene .

Biochemical Pathways

Research has shown that certain microorganisms and enzymes can degrade acrylic polymers, which include abs . More research is needed to fully understand these biodegradation pathways and their downstream effects .

Pharmacokinetics

It’s worth noting that abs exhibits excellent stability under load and favorable mechanical properties such as impact resistance, toughness, and rigidity .

Result of Action

The action of ABS results in a material with a unique combination of properties. The acrylonitrile contributes chemical resistance, fatigue resistance, hardness, and rigidity, while increasing the heat deflection temperature . The styrene gives the plastic a shiny, impervious surface, as well as hardness, rigidity, and improved processing ease . The polybutadiene, a rubbery substance, provides toughness and ductility at low temperatures, at the cost of heat resistance and rigidity .

Action Environment

The action of ABS can be influenced by environmental factors. For instance, the decomposition of 2,2′-azobisisobutyronitrile (AIBN), a common initiator in the polymerization of ABS, can occur at oil-water interfaces at room temperatures . The presence of fumed silica particles can enhance the interfacial initiation and the subsequent polymerization . Furthermore, the properties of ABS can be modified to improve impact resistance, toughness, and heat resistance .

Análisis Bioquímico

Biochemical Properties

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This polymer can interact with various enzymes involved in the degradation and metabolism of synthetic polymers. For instance, certain esterases and hydrolases can catalyze the hydrolysis of ester bonds within the polymer matrix, leading to the breakdown of the polymer into smaller fragments . Additionally, proteins such as binding proteins and transporters can facilitate the uptake and distribution of the polymer within biological systems .

Cellular Effects

The effects of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene on cellular processes are multifaceted. This polymer can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this polymer has been shown to alter the expression of genes involved in oxidative stress response and inflammatory pathways . Furthermore, the polymer can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene involves several key processes. At the molecular level, this polymer can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the polymer can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the polymer can activate signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene can change over time due to factors such as stability and degradation. This polymer is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly under conditions of high temperature and oxidative stress . Long-term exposure to the polymer has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene vary with different dosages in animal models. At low doses, the polymer may have minimal effects on cellular function and overall health. At higher doses, the polymer can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the polymer exhibits a dose-dependent increase in toxicity, with significant adverse effects occurring at high doses.

Metabolic Pathways

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene is involved in several metabolic pathways, including those related to its degradation and metabolism. Enzymes such as esterases and hydrolases play a crucial role in breaking down the polymer into smaller fragments, which can then be further metabolized by other enzymes . The polymer can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene within cells and tissues are mediated by various transporters and binding proteins. These proteins facilitate the uptake of the polymer into cells and its subsequent distribution to different cellular compartments . The polymer can accumulate in specific tissues, depending on its interactions with transporters and binding proteins, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene is influenced by targeting signals and post-translational modifications. This polymer can be directed to specific cellular compartments, such as the endoplasmic reticulum, lysosomes, and mitochondria, where it can exert its effects on cellular function . The localization of the polymer within these compartments can impact its activity and function, leading to changes in cellular processes and overall cell health.

Propiedades

IUPAC Name |

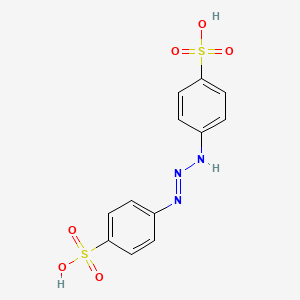

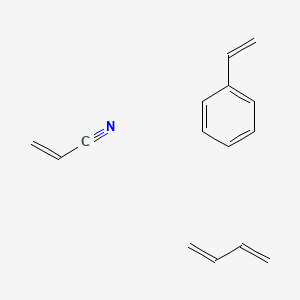

buta-1,3-diene;prop-2-enenitrile;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECAHXYUAAWDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC#N.C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106758-55-8, 106677-58-1, 721435-10-5, 9003-56-9, 108146-73-2 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, block, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106758-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene graft copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106677-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721435-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108146-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules/powder with a mild odor of acrylic ester; [Performance Additives MSDS] | |

| Record name | Acrylonitrile-butadiene-styrene copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.02-1.07 | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Two USA commercial copolymer samples examined were found to contain 30 and 50 mg/kg (ppm) residual, unreacted acrylonitrile monomer. | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

9003-56-9 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABS Resin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are used to characterize ABS?

A1: Several spectroscopic techniques are employed to analyze the structure and composition of ABS. These include:

- Infrared (IR) Spectroscopy: Identifies functional groups present in the polymer chains by analyzing characteristic absorption patterns. [, ]

Q2: Can ABS be blended with other polymers? What are the benefits?

A2: ABS is often blended with other polymers like polycarbonate (PC) [, , ], poly(lactic acid) (PLA) [, ], and polyamide-6 (PA6) [] to enhance specific properties. These benefits can include:

- Improved Impact Strength: Blending with ABS can enhance the toughness and impact resistance of brittle polymers. [, , ]

- Enhanced Processability: ABS can improve the melt flow characteristics of some polymers, making them easier to mold or extrude. [, ]

- Modified Thermal Properties: Blends can exhibit tailored glass transition temperatures, affecting their flexibility and heat resistance. [, ]

Q3: How does the presence of additives influence the properties of ABS?

A3: Additives play a crucial role in modifying the properties of ABS for specific applications. For example:

- Flame Retardants: Enhance fire resistance, crucial for applications in electronics and construction. [, , , ]

- Impact Modifiers: Improve toughness and impact strength, important for products subjected to mechanical stress. [, ]

- Antioxidants: Protect the polymer from degradation due to oxidation, extending its lifespan. [, ]

- UV Stabilizers: Prevent degradation and discoloration caused by UV radiation, important for outdoor applications. []

Q4: Are there any challenges in recycling ABS?

A4: While ABS is recyclable [, , ], challenges exist:

- Identification and Separation: Imprecise identification symbols and the presence of various additives can complicate the sorting and recycling process. []

- Downcycling: Recycled ABS often exhibits slightly lower mechanical properties compared to virgin material. [, ]

Q5: What are some common applications of ABS?

A5: ABS finds widespread use in various industries due to its desirable properties:

- Automotive Industry: Interior parts, exterior components, dashboards, and bumpers. [, ]

- Electronics and Appliances: Housings for computers, monitors, keyboards, and other electronic devices. [, , ]

Q6: How is ABS being utilized in advanced applications like electromagnetic interference (EMI) shielding?

A6: Research explores incorporating conductive fillers like carbon nanotubes (CNTs) [, ] and copper particles [] into ABS to create composites with enhanced electrical conductivity. These composites show promise for EMI shielding applications in electronics, aerospace, and other fields requiring protection from electromagnetic radiation.

Q7: What is the environmental impact of ABS production and disposal?

A7: ABS production involves the use of fossil fuels and generates waste streams. Improper disposal can lead to environmental pollution. Research focuses on:

- Developing sustainable production methods: Utilizing renewable resources and minimizing waste generation. []

- Improving recyclability: Enhancing sorting techniques and developing closed-loop recycling processes. []

- Exploring biodegradable alternatives: Investigating the use of bio-based polymers with similar properties to ABS. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

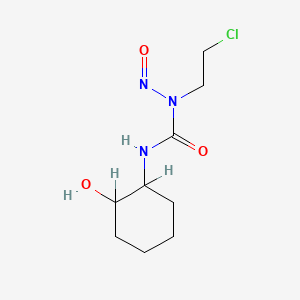

![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)

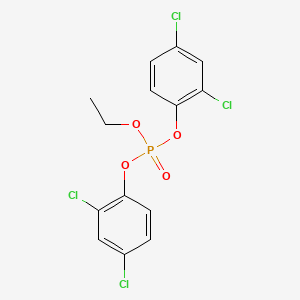

![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)

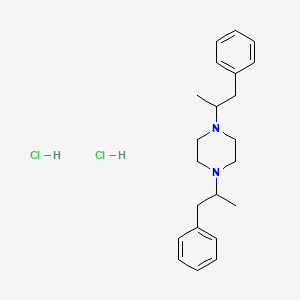

![3-[(FURAN-2-YL)METHYL]-8-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1211310.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)

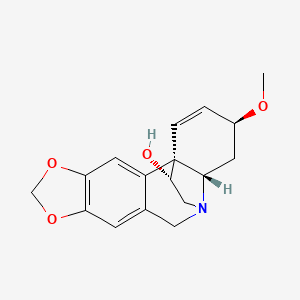

![2-[[(1R)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-5-(methylamino)-1,4-benzoquinone](/img/structure/B1211317.png)